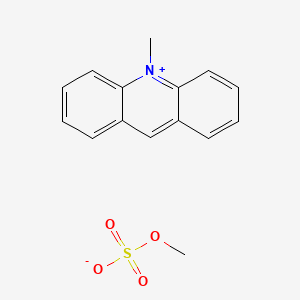

10-Methylacridinium methyl sulfate

Übersicht

Beschreibung

Vorbereitungsmethoden

10-Methylacridinium methyl sulfate can be synthesized through the methylation of acridine using dimethyl sulfate . The reaction typically involves the following steps:

Reaction of Acridine with Dimethyl Sulfate: Acridine is reacted with dimethyl sulfate in the presence of a suitable solvent, such as dichloromethane or chloroform.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

10-Methylacridinium methyl sulfate can be oxidized to form acridone derivatives. Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reaction:

This compound + Oxidizing Agent → Acridone derivative + Other products

Reduction Reactions

It can be reduced to form dihydroacridine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Reaction:

This compound + Reducing Agent → Dihydroacridine derivative + Other products

Disproportionation Reactions

In a basic aqueous solution, the 10-methylacridinium cation undergoes disproportionation . Clark and Bakavoli demonstrated that the disproportionation of the 10-methylacridinium cation occurs via direct transfer of a hydrogen nucleus between the C-9 atoms of the two acridine moieties without exchange with solvent protons .

Reaction:

2 (10-Methylacridinium cation) + H2O ⇌ 10-methyl-9-acridone + 9,10-dihydro-10-methylacridine + 2H+

Reactions with Ferricyanide Ion

The 10-methylacridinium cation reacts with ferricyanide ions, with distinct pathways depending on the pH . For pH < 9.7, the rate-determining step is the attack of the ferricyanide ion on the neutral pseudobase. For pH > 12.8, the predominant oxidation pathway involves the reaction of the ferricyanide ion with the pseudobase alkoxide ion . Between pH 9.7 and 12.8, the major oxidation pathway involves initial disproportionation of the acridinium cation, followed by ferricyanide ion oxidation of the 9,10-dihydro-10-methylacridine product .

Photochemical Reactions

This compound acts as a photo-redox catalyst. Upon irradiation with light, it can form excited states that participate in electron transfer processes. These excited states can interact with various molecular targets, leading to the formation of reactive intermediates such as radicals and radical ions.

Reaction:

This compound + Light → Excited this compound → Reactive Intermediates

Wissenschaftliche Forschungsanwendungen

Photocatalysis

Overview

10-MAMS is primarily recognized for its role as a photocatalyst in organic synthesis. Its ability to absorb light and facilitate chemical reactions makes it a valuable tool in photoredox catalysis.

Case Study: Photoinduced Arylation

A study demonstrated the efficacy of 10-MAMS in photoinduced arylation reactions. The compound was used to catalyze the C–H bond arylation of various substrates, achieving high yields under optimized conditions. The reaction's efficiency was significantly influenced by the solvent choice, with DMSO yielding the best results (up to 95% yield) when combined with methanol .

Data Table: Optimization of Photoinduced Arylation

| Solvent | Yield (%) |

|---|---|

| Methanol | 80 |

| DMSO | 90 |

| Methanol/DMSO (1:2) | 95 |

| Toluene | 0 |

| Acetonitrile | 55 |

Surface Charge Density Effects

Overview

The interaction of 10-MAMS with clay minerals has been investigated to enhance its photophysical properties. These studies highlight how the surface charge density of clay can affect the fluorescence emission of acridinium derivatives.

Findings

The fluorescence quantum yield () of 10-MAMS increased significantly when adsorbed onto synthetic saponites, demonstrating an enhancement factor of up to 22.3 times compared to its behavior in aqueous solutions without clay . This phenomenon suggests that the compound's photophysical properties can be finely tuned through material interactions.

Organophotoredox Catalysis

Overview

Recent advancements have highlighted the use of acridinium-based compounds, including 10-MAMS, in organophotoredox catalysis. Their strong reduction potentials and stability make them suitable for various preparative transformations.

Applications in Organic Synthesis

10-MAMS has been employed in multiple organic reactions, including the oxidation of alcohols and the cleavage of C–O bonds in lignin models. The compound's ability to facilitate these reactions under visible light irradiation positions it as a promising candidate for sustainable chemistry practices .

Adsorption Studies

Overview

The adsorption behavior of 10-MAMS on different substrates has been studied to understand its potential applications in sensor technology and environmental monitoring.

Findings from Adsorption Studies

Research indicated that the adsorption characteristics of 10-MAMS on synthetic clay minerals could be tailored by adjusting experimental conditions, leading to enhanced interaction without aggregation . This property is crucial for developing effective sensors that utilize acridinium derivatives for detecting environmental pollutants.

Thermodynamic Properties

Overview

Thermodynamic studies have provided insights into the stability and interaction mechanisms of 10-MAMS in various environments.

Key Insights

Thermogravimetric analysis revealed that 10-MAMS exhibits significant thermal stability, making it suitable for applications that require robust performance under varying conditions . The compound's thermal properties are essential for its use in high-temperature catalytic processes.

Wirkmechanismus

The mechanism of action of 10-Methylacridinium methyl sulfate involves its ability to undergo oxidation and reduction reactions, leading to the formation of electronically excited states . These excited states can emit light, making the compound useful in chemiluminescence assays . The molecular targets and pathways involved in these reactions include the interaction of the compound with oxidizing and reducing agents, leading to the formation of excited acridinones .

Vergleich Mit ähnlichen Verbindungen

10-Methylacridinium methyl sulfate can be compared with other similar compounds, such as 9,10-dimethylacridinium methyl sulfate . Some key differences include:

Chemical Structure: While this compound has a single methyl group on the nitrogen atom, 9,10-dimethylacridinium methyl sulfate has two methyl groups.

Similar compounds include:

Biologische Aktivität

10-Methylacridinium methyl sulfate (CAS No. 6277-44-7) is a derivative of acridine that has garnered attention due to its potential biological activities. This compound is primarily studied for its role in photochemical reactions and as a fluorescent probe, but its broader biological implications, including enzyme inhibition and therapeutic applications, are also significant. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.

This compound is characterized by its acridinium structure, which is known for its photophysical properties. The compound can exist in various protonation states depending on the pH and the presence of other ions in solution. Its solubility in polar solvents makes it suitable for various biochemical applications.

The biological activity of this compound is largely attributed to its ability to participate in electron transfer processes and to interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms include:

- Fluorescence Quenching : The acridinium moiety can undergo photoinduced electron transfer (PET), leading to fluorescence quenching when interacting with biomolecules .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes through competitive binding at active sites .

- Reactive Oxygen Species (ROS) Generation : Under light irradiation, it can generate ROS, which may contribute to its cytotoxic effects against certain cell lines .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective cell death mechanisms involving ROS production . -

Fluorescent Imaging :

In another investigation, researchers utilized this compound as a fluorescent probe for cellular imaging. The study highlighted its ability to selectively label cellular structures, enhancing visualization techniques in biological research . -

Enzyme Interaction Studies :

Research focused on the interaction of this compound with various enzymes revealed that it could act as a reversible inhibitor, providing insights into its potential therapeutic applications in metabolic disorders .

Eigenschaften

IUPAC Name |

10-methylacridin-10-ium;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.CH4O4S/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;1-5-6(2,3)4/h2-10H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOXVUAOBKXFHG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978432 | |

| Record name | 10-Methylacridin-10-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-44-7 | |

| Record name | NSC35021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylacridin-10-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.